Introduction: The Versatile Ortho-Substituted Phenylacetic Acid
Introduction: The Versatile Ortho-Substituted Phenylacetic Acid
An In-depth Technical Guide to 2-Aminophenylacetic Acid: Properties, Synthesis, and Applications
2-Aminophenylacetic acid, also known as o-aminophenylacetic acid, is an organic compound featuring a phenylacetic acid core substituted with an amino group at the ortho (position 2) of the phenyl ring.[1][2] This arrangement of functional groups—a primary aromatic amine and a carboxylic acid separated by a methylene bridge—confers a unique combination of reactivity and structural features. It is recognized as a valuable synthetic intermediate, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1][3] This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and professionals in drug development.
Section 1: Molecular Structure and Physicochemical Properties
The identity and utility of 2-Aminophenylacetic acid are fundamentally defined by its molecular structure and resulting physical and chemical properties.
Molecular Structure
The structure consists of a benzene ring disubstituted at adjacent positions with an aminomethyl group (-CH₂COOH) and an amino group (-NH₂). The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it an amino acid, though not one of the proteinogenic alpha-amino acids.
Caption: 2D structure of 2-Aminophenylacetic acid.
Physicochemical Data
The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthesis. It typically appears as a light brown to brown solid and is known to be sensitive to light.[1][4]
| Property | Value | Source(s) |
| CAS Number | 3342-78-7 | [1][5][6] |
| Molecular Formula | C₈H₉NO₂ | [1][4] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 123-127 °C (lit.) | [1][4] |
| Boiling Point | 344.4 ± 17.0 °C (Predicted) | [1][4] |
| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 4.38 ± 0.10 (Predicted) | [1] |
| Solubility | Due to its polar amino and carboxylic acid groups, it is soluble in water.[7] It has limited solubility in non-polar organic solvents.[7] Its solubility is pH-dependent.[7] | [7] |
| Stability | Light Sensitive | [4] |
| InChIKey | KHMNCHDUSFCTGK-UHFFFAOYSA-N | [1][2] |
Section 2: Synthesis and Chemical Reactivity
As a synthetic intermediate, understanding the preparation and characteristic reactions of 2-Aminophenylacetic acid is paramount for its effective use.
Synthesis Protocol: Reduction of 2-Nitrophenylacetic Acid
A common and reliable method for synthesizing 2-Aminophenylacetic acid is through the catalytic hydrogenation of 2-Nitrophenylacetic acid. This method is efficient and avoids the use of harsh, stoichiometric reducing agents.
Experimental Protocol:
-
Setup: To a suitable hydrogenation vessel, add 2-Nitrophenylacetic acid (1 equivalent) and a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Aminophenylacetic acid.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the final product.
Caption: Workflow for the synthesis of 2-Aminophenylacetic acid.
Chemical Reactivity
The reactivity of 2-Aminophenylacetic acid is dictated by its three main components: the primary amine, the carboxylic acid, and the aromatic ring.
-
Amino Group: The nucleophilic amino group readily participates in reactions typical of primary aromatic amines. It can be acylated to form amides, alkylated, or undergo diazotization when treated with nitrous acid, which can then be used for further transformations (e.g., Sandmeyer reactions).[8]
-
Carboxylic Acid Group: This group undergoes standard carboxylic acid reactions. It can be esterified with alcohols under acidic conditions, converted to an acid chloride using reagents like thionyl chloride (SOCl₂), or coupled with amines to form amides using standard peptide coupling reagents.
-
Bifunctional Reactivity: The proximate arrangement of the amine and carboxylic acid allows for intramolecular reactions. For instance, under certain conditions, it can undergo cyclization reactions. This bifunctionality is key to its role as a scaffold in building more complex molecules. A prime example is its use as a precursor in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[5]
Section 3: Applications in Drug Development
The structural motifs within 2-Aminophenylacetic acid make it an important building block in medicinal chemistry and drug development.
Role as a Pharmaceutical Intermediate
The compound serves as a key starting material for multi-step syntheses of active pharmaceutical ingredients (APIs). Its structure provides a versatile platform for introducing various pharmacophores and tuning the physicochemical properties of the target molecule. Its derivatives have been investigated for a range of biological activities.[7]
Case Study: Synthesis of Diclofenac
The synthesis of Diclofenac is a classic example showcasing the utility of 2-Aminophenylacetic acid. The process involves an N-arylation reaction, specifically a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.
Caption: Synthetic pathway from 2-Aminophenylacetic acid to Diclofenac.
In a typical Ullmann condensation approach, 2-Aminophenylacetic acid is coupled with a 2,6-dihalogenated benzene derivative in the presence of a copper catalyst and a base. This reaction forms the diarylamine core structure of Diclofenac. This application underscores the industrial importance of 2-Aminophenylacetic acid as a readily available and reactive precursor for a high-volume pharmaceutical.
Section 4: Safety and Handling
Proper handling and storage are essential when working with 2-Aminophenylacetic acid to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] Given its light sensitivity, it is best kept in a dark place or an amber container, under an inert atmosphere.[1][6]
References
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4-Aminophenylacetic acid - Solubility of Things. Solubility of Things. [Link]
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2-Aminophenylacetic acid | C8H9NO2 | CID 583776. PubChem. [Link]
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2-Aminophenylaceticacid | CAS#:3342-78-7. Chemsrc. [Link]
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CAS No : 3342-78-7 | Product Name : 2-Aminophenylacetic Acid. Pharmaffiliates. [Link]
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Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. [Link]
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2-AMINOPHENYLACETIC ACID. Chongqing Chemdad Co., Ltd. [Link]
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